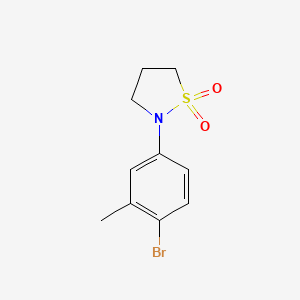

2-Bromo-N-(tert-butyl)-5-fluorobenzamide

説明

The compound "2-Bromo-N-(tert-butyl)-5-fluorobenzamide" is not directly discussed in the provided papers. However, related compounds with bromo and fluoro substituents on a benzamide scaffold are mentioned, which can provide insights into the chemical behavior and potential applications of the compound . For instance, the paper on the crystalline form of a dibromo benzamide derivative highlights its use as an NK1/NK2 antagonist with potential therapeutic applications .

Synthesis Analysis

The synthesis of related brominated benzamide compounds involves various strategies. For example, the synthesis of an electrophosphorescent intermediate with a bromo substituent was achieved using amino benzenedicarboxylic acid and tert-butylbenzoyl hydrazine, with reaction conditions being a critical factor for the yield . Although the synthesis of "2-Bromo-N-(tert-butyl)-5-fluorobenzamide" is not explicitly described, similar synthetic routes could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of bromo and fluoro-substituted benzamides is significant as it can influence the compound's reactivity and interaction with biological targets. The crystalline form of a related compound suggests that the arrangement of substituents around the benzamide core can affect its physical properties and its role as an antagonist . The molecular structure of "2-Bromo-N-(tert-butyl)-5-fluorobenzamide" would likely exhibit similar considerations regarding its stereochemistry and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of bromo and fluoro-substituted benzamides can vary based on their substitution pattern. For instance, the electrochemical reduction of a bromo-substituted benzamide led to a phenylnaphthalene derivative, while photocyclisation produced a benzophenanthridone . These reactions demonstrate the potential for diverse chemical transformations involving bromo-substituted benzamides, which could also apply to "2-Bromo-N-(tert-butyl)-5-fluorobenzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and fluoro-substituted benzamides are influenced by their molecular structures. The presence of halogens can affect the compound's polarity, solubility, and stability. For example, halogenated aniline derivatives were used as synthons for the synthesis of nitrogen-containing heterocycles, indicating their utility in constructing complex molecules . The properties of "2-Bromo-N-(tert-butyl)-5-fluorobenzamide" would need to be studied in detail, but it can be inferred that the bromo and fluoro groups would impart distinct characteristics to the compound.

科学的研究の応用

Synthesis of Complex Molecules

Researchers have developed methods for preparing sterically protected diphosphene and fluorenylidenephosphine bearing bulky groups, using bulky bromobenzene derivatives. Such compounds, including those related to 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, are utilized for their unique electronic properties and their applications in organic synthesis, as indicated by UV–vis spectra and NMR chemical shifts (Toyota et al., 2003).

Diagnostic Imaging

Some derivatives of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, such as 76Br-labeled sigma2-receptor ligands, have been synthesized and evaluated for their high affinity and selectivity towards the sigma2-receptor, showing promise in identifying proliferating tumor cells via PET imaging. These compounds could potentially improve diagnostic accuracy in oncology, demonstrating higher tumor-to-normal tissue ratios compared to other imaging agents (Rowland et al., 2006).

Nanotechnology and Material Science

Compounds with structures related to 2-Bromo-N-(tert-butyl)-5-fluorobenzamide have been used in the creation of enhanced brightness, emission-tuned nanoparticles. These nanoparticles are synthesized from heterodifunctional polyfluorene building blocks and exhibit bright fluorescence emission with high quantum yields. Such materials have applications in bioimaging and as components in optoelectronic devices (Fischer et al., 2013).

Organic Chemistry and Catalysis

The reactivity of fluoro(phenyl)carbene, generated from compounds similar to 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, has been explored in the synthesis of 2-fluoro-2-phenylaziridines. Such reactions are significant in the field of organic synthesis, providing pathways to novel structures that could have further applications in medicinal chemistry and material science (Kusei et al., 2005).

Antimicrobial Research

Fluorobenzamides, including those related to 2-Bromo-N-(tert-butyl)-5-fluorobenzamide, have been investigated for their antimicrobial properties. Synthesis and bioassay of these compounds have shown promising activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Desai et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-N-tert-butyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXSKZCGJIFORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640848 | |

| Record name | 2-Bromo-N-tert-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(tert-butyl)-5-fluorobenzamide | |

CAS RN |

941294-23-1 | |

| Record name | 2-Bromo-N-(1,1-dimethylethyl)-5-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-tert-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B1290766.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)

![Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1290771.png)

![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)